

# A Comprehensive Technical Guide to Chalcone 4-hydrate (CAS 1202866-96-3)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chalcone 4 hydrate

Cat. No.: B3320090

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## Abstract

Chalcone 4-hydrate, with the CAS number 1202866-96-3, is a synthetic derivative of the naturally occurring chalcone scaffold. This compound, identified as (E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one hydrate, has garnered significant interest in the scientific community.<sup>[1]</sup> It serves as a versatile precursor in the synthesis of various pharmaceutical and organic compounds and exhibits a range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological functions, with a focus on its role as a selective inhibitor of the chemokine CXCL12 and its potential as an anti-parasitic agent. Detailed experimental protocols and elucidated signaling pathways are presented to support further research and drug development efforts.

## Chemical and Physical Properties

Chalcone 4-hydrate is a chemical intermediate used in the synthesis of a variety of organic and pharmaceutical compounds.<sup>[2]</sup> It is derived from the basic structure of chalcone, which is a precursor in the biosynthesis of flavonoids in plants.<sup>[2]</sup> The key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1202866-96-3	[1][2][3][4]
Synonym	(E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one hydrate	[1]
Molecular Formula	$C_{16}H_{13}ClO_3 \cdot xH_2O$	[1]
Anhydrous Molecular Weight	288.73 g/mol	[1]
Appearance	Solid	N/A
Purity	≥98% (HPLC)	[1]

## Synthesis

The synthesis of chalcones and their derivatives is typically achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative. For Chalcone 4-hydrate, this would involve the reaction of 4-chloroacetophenone with 4-hydroxy-3-methoxybenzaldehyde (vanillin).

## General Experimental Protocol for Claisen-Schmidt Condensation

A variety of methods have been developed for the synthesis of chalcones, including conventional and microwave-assisted techniques.[5] A general procedure is as follows:

- **Reactant Preparation:** Equimolar amounts of the substituted acetophenone (e.g., 4-chloroacetophenone) and substituted benzaldehyde (e.g., vanillin) are dissolved in a suitable solvent, such as ethanol.
- **Catalyst Addition:** A catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the reaction mixture.
- **Reaction:** The mixture is stirred at room temperature or gently heated to facilitate the condensation reaction. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

- Work-up: Upon completion, the reaction mixture is poured into cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.
- Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Solvent-free grinding techniques have also been reported as an environmentally friendly alternative for chalcone synthesis.[\[6\]](#)

## Biological Activity and Mechanism of Action

Chalcones are a class of phenolic compounds known for their wide range of biological activities, including anticancer, antidiabetic, antimicrobial, and antioxidant properties.[\[7\]](#)

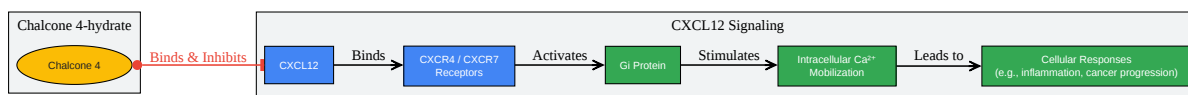
Chalcone 4-hydrate has demonstrated specific and potent biological effects.

### Inhibition of Chemokine CXCL12

Chalcone 4 is a potent and selective inhibitor of the chemokine CXCL12.[\[1\]](#) It functions by directly binding to CXCL12, thereby preventing its interaction with its receptors, CXCR4 and CXCR7.[\[1\]](#) This inhibition of the CXCL12-CXCR4/CXCR7 axis has significant implications, as this signaling pathway is crucial in inflammatory responses, vascular and neuronal development, infectious diseases, and cancer.[\[1\]](#)

The mechanism of action involves:

- Direct binding to the chemokine CXCL12.[\[1\]](#)
- Potent and selective inhibition of CXCL12 binding to its receptors, CXCR4 and CXCR7.[\[1\]](#)
- Inhibition of CXCL12-evoked intracellular calcium mobilization, which is a key downstream signaling event.[\[1\]](#) This signaling is mediated through a Pertussis toxin-sensitive  $G_i$  protein.[\[1\]](#)



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**Fig. 1:** Inhibition of CXCL12 signaling by Chalcone 4-hydrate.

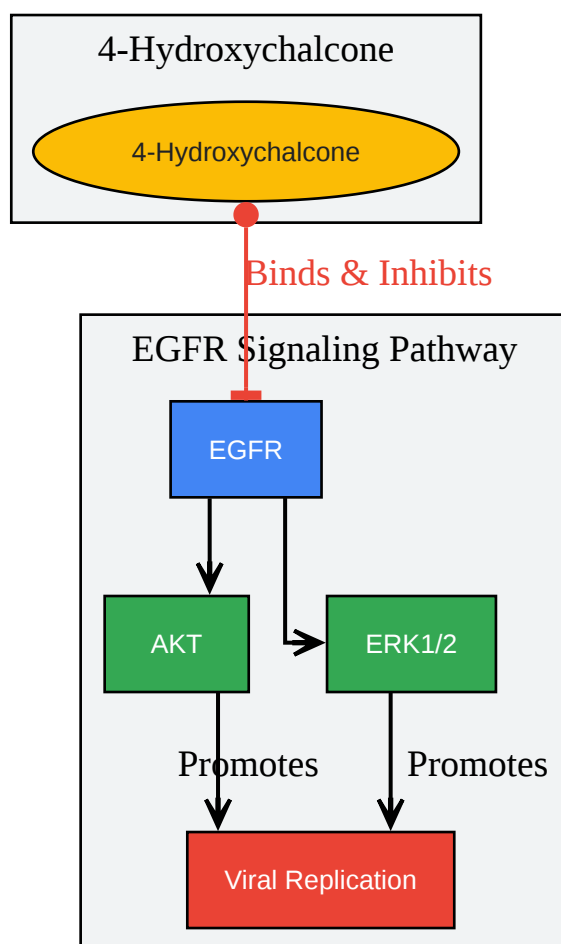
## Anti-parasitic Activity

Chalcone 4-hydrate has been identified as an anti-parasitic agent, demonstrating inhibitory effects on the growth of *Babesia* and *Theileria* parasites.[8] These protozoan parasites are responsible for diseases in animals and humans. The precise mechanism of its anti-parasitic action is an area of ongoing research.

## Broader Context: Chalcones in Signaling Pathways

While specific data on the signaling pathways directly modulated by Chalcone 4-hydrate is limited beyond the CXCL12 axis, the broader class of chalcones is known to interact with numerous cellular signaling pathways. This provides a valuable context for predicting potential mechanisms and for designing future studies.

One notable example is the inhibition of the EGFR/AKT/ERK1/2 signaling pathway by 4-hydroxychalcone in the context of human coronavirus infection.[9] This chalcone derivative was found to bind to the epidermal growth factor receptor (EGFR), thereby suppressing viral replication.[9]



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**Fig. 2:** Inhibition of the EGFR/AKT/ERK1/2 signaling pathway by 4-hydroxychalcone.

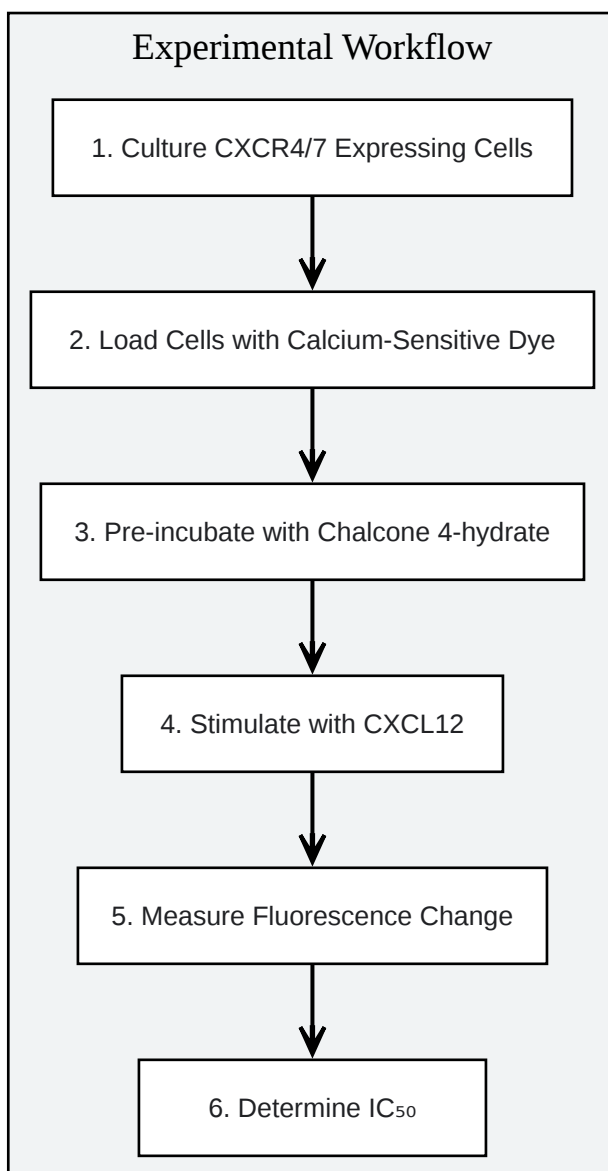
Furthermore, some chalcones have been shown to induce apoptosis in cancer cells through the NOX4-IRE1 $\alpha$  sulfonation-RIDD-miR-23b axis, highlighting their potential in oncology.[10]

## Experimental Protocols

### In Vitro Inhibition of CXCL12-induced Calcium Mobilization

This protocol is a representative method to assess the inhibitory activity of Chalcone 4-hydrate on CXCL12 signaling.

- **Cell Culture:** A suitable cell line endogenously expressing CXCR4 or CXCR7 (e.g., a human cancer cell line) is cultured under standard conditions.
- **Cell Loading:** Cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
- **Treatment:** The loaded cells are pre-incubated with varying concentrations of Chalcone 4-hydrate or a vehicle control for a specified period.
- **Stimulation:** The baseline fluorescence is recorded using a fluorometer. The cells are then stimulated with a known concentration of CXCL12.
- **Data Acquisition:** The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time.
- **Analysis:** The inhibitory effect of Chalcone 4-hydrate is quantified by comparing the peak fluorescence response in treated cells to that of the control cells. The  $IC_{50}$  value can be determined from the dose-response curve.



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**Fig. 3:** Workflow for assessing inhibition of CXCL12-induced calcium mobilization.

## Applications and Future Directions

Chalcone 4-hydrate's diverse biological activities position it as a valuable tool in several research areas:

- **Medicinal Chemistry:** It serves as a key building block for the synthesis of novel therapeutic agents targeting inflammation, cancer, and infectious diseases.<sup>[2]</sup>

- Drug Discovery: Its potent and selective inhibition of the CXCL12 pathway makes it a promising lead compound for the development of drugs for conditions where this pathway is dysregulated.[1]
- Parasitology: Further investigation into its anti-parasitic mechanism could lead to the development of new treatments for diseases caused by Babesia and Theileria.[8]
- Material Science: Due to their versatile reactivity, chalcones also find applications in the synthesis of dyes and polymers.[2]

Future research should focus on elucidating the detailed molecular interactions of Chalcone 4-hydrate with its biological targets, conducting in vivo efficacy and safety studies, and exploring its potential in combination therapies. The rich chemical space of chalcone derivatives offers vast opportunities for the development of next-generation therapeutics.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Chalcone 4-hydrate (CAS 1202866-96-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3320090#chalcone-4-hydrate-cas-number-1202866-96-3]

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